Cas no 2361635-55-2 (1H-1,2,4-Triazole-3-methanamine, 5-amino-N-methyl-, hydrochloride (1:2))

1H-1,2,4-Triazole-3-methanamine, 5-amino-N-methyl-, hydrochloride (1:2) 化学的及び物理的性質
名前と識別子
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- EN300-7431799
- Z3767381039
- 2361635-55-2
- 5-(Methylaminomethyl)-1H-1,2,4-triazol-3-amine;dihydrochloride
- 5-[(methylamino)methyl]-4H-1,2,4-triazol-3-amine dihydrochloride
- 1H-1,2,4-Triazole-3-methanamine, 5-amino-N-methyl-, hydrochloride (1:2)
-
- インチ: 1S/C4H9N5.2ClH/c1-9-4(6)7-3(2-5)8-9;;/h2,5H2,1H3,(H2,6,7,8);2*1H
- InChIKey: KMNGFRNPZPZDRK-UHFFFAOYSA-N
- ほほえんだ: N1(C)C(N)=NC(CN)=N1.[H]Cl.[H]Cl
計算された属性
- せいみつぶんしりょう: 199.0391508g/mol
- どういたいしつりょう: 199.0391508g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 85
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 79.6Ų
1H-1,2,4-Triazole-3-methanamine, 5-amino-N-methyl-, hydrochloride (1:2) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7431799-0.05g |
5-[(methylamino)methyl]-4H-1,2,4-triazol-3-amine dihydrochloride |
2361635-55-2 | 95.0% | 0.05g |
$135.0 | 2025-03-11 | |
Enamine | EN300-7431799-0.1g |
5-[(methylamino)methyl]-4H-1,2,4-triazol-3-amine dihydrochloride |
2361635-55-2 | 95.0% | 0.1g |
$202.0 | 2025-03-11 | |
1PlusChem | 1P028KD1-100mg |
5-[(methylamino)methyl]-4H-1,2,4-triazol-3-aminedihydrochloride |
2361635-55-2 | 95% | 100mg |
$303.00 | 2024-05-23 | |
1PlusChem | 1P028KD1-2.5g |
5-[(methylamino)methyl]-4H-1,2,4-triazol-3-aminedihydrochloride |
2361635-55-2 | 95% | 2.5g |
$1548.00 | 2024-05-23 | |
Aaron | AR028KLD-50mg |
5-[(methylamino)methyl]-4H-1,2,4-triazol-3-aminedihydrochloride |
2361635-55-2 | 95% | 50mg |
$211.00 | 2025-02-16 | |
1PlusChem | 1P028KD1-5g |
5-[(methylamino)methyl]-4H-1,2,4-triazol-3-aminedihydrochloride |
2361635-55-2 | 95% | 5g |
$2261.00 | 2024-05-23 | |
Aaron | AR028KLD-2.5g |
5-[(methylamino)methyl]-4H-1,2,4-triazol-3-aminedihydrochloride |
2361635-55-2 | 95% | 2.5g |
$1678.00 | 2025-02-16 | |
1PlusChem | 1P028KD1-1g |
5-[(methylamino)methyl]-4H-1,2,4-triazol-3-aminedihydrochloride |
2361635-55-2 | 95% | 1g |
$821.00 | 2024-05-23 | |
Aaron | AR028KLD-10g |
5-[(methylamino)methyl]-4H-1,2,4-triazol-3-aminedihydrochloride |
2361635-55-2 | 95% | 10g |
$3653.00 | 2023-12-15 | |
Enamine | EN300-7431799-0.5g |
5-[(methylamino)methyl]-4H-1,2,4-triazol-3-amine dihydrochloride |
2361635-55-2 | 95.0% | 0.5g |
$480.0 | 2025-03-11 |
1H-1,2,4-Triazole-3-methanamine, 5-amino-N-methyl-, hydrochloride (1:2) 関連文献
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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10. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
1H-1,2,4-Triazole-3-methanamine, 5-amino-N-methyl-, hydrochloride (1:2)に関する追加情報
Introduction to 1H-1,2,4-Triazole-3-methanamine, 5-amino-N-methyl-, hydrochloride (1:2) (CAS No. 2361635-55-2)
1H-1,2,4-Triazole-3-methanamine, 5-amino-N-methyl-, hydrochloride (1:2), with the CAS number 2361635-55-2, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a derivative of triazole, a five-membered heterocyclic ring containing three nitrogen atoms, which is known for its broad spectrum of biological activities. The addition of the 5-amino and N-methyl groups, along with the hydrochloride salt formation, imparts unique properties that make it a valuable candidate for various applications.
The chemical structure of 1H-1,2,4-Triazole-3-methanamine, 5-amino-N-methyl-, hydrochloride (1:2) is characterized by its triazole core and the presence of an amino and methyl group on the methanamine moiety. The hydrochloride salt form ensures better solubility and stability in aqueous environments, which is crucial for its use in biological systems. This compound has been extensively studied for its potential as an antifungal agent, as well as for its role in modulating various biological pathways.
Recent research has highlighted the significance of triazole derivatives in the development of new therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry in 2023 explored the antifungal properties of several triazole derivatives, including 1H-1,2,4-Triazole-3-methanamine, 5-amino-N-methyl-, hydrochloride (1:2). The results demonstrated that this compound exhibited potent activity against a range of fungal pathogens, including Candida albicans and Aspergillus fumigatus. The mechanism of action was attributed to its ability to disrupt fungal cell wall synthesis and inhibit key enzymes involved in fungal metabolism.
In addition to its antifungal properties, 1H-1,2,4-Triazole-3-methanamine, 5-amino-N-methyl-, hydrochloride (1:2) has shown promise in other therapeutic areas. A study conducted by researchers at the University of California in 2022 investigated the compound's potential as an anti-inflammatory agent. The findings indicated that it effectively reduced inflammation in both in vitro and in vivo models by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that 1H-1,2,4-Triazole-3-methanamine, 5-amino-N-methyl-, hydrochloride (1:2) could be a valuable candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of 1H-1,2,4-Triazole-3-methanamine, 5-amino-N-methyl-, hydrochloride (1:2) have also been studied to evaluate its suitability for clinical applications. Research published in the European Journal of Pharmaceutical Sciences in 2023 reported that the compound exhibits favorable absorption and distribution profiles. It was found to have good oral bioavailability and a long half-life, which are desirable characteristics for a drug candidate. Furthermore, the compound showed minimal toxicity in preclinical studies, indicating a favorable safety profile.
In terms of synthetic methods, several approaches have been developed to synthesize 1H-1,2,4-Triazole-3-methanamine, 5-amino-N-methyl-, hydrochloride (1:2). A notable method involves the reaction of 5-amino-1H-1,2,4-triazole with methylamine followed by treatment with hydrochloric acid to form the hydrochloride salt. This synthetic route is efficient and scalable, making it suitable for large-scale production. The purity and quality of the final product can be ensured through rigorous quality control measures such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
The potential applications of 1H-1,2,4-Triazole-3-methanamine, 5-amino-N-methyl-, hydrochloride (1:2) extend beyond its use as a therapeutic agent. It has also been explored as a building block for more complex molecules in combinatorial chemistry and drug discovery programs. The modular nature of its structure allows for easy functionalization and modification, enabling researchers to develop novel compounds with enhanced biological activities.
In conclusion, 1H-1,2,4-Triazole-3-methanamine, 5-amino-N-methyl-, hydrochloride (1:2) (CAS No. 2361635-55-2) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development into therapeutic agents targeting various diseases. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, highlighting its significance in modern drug discovery efforts.
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